4,7-Etheno-1,3-dioxolo[4,5-c]pyridine is a heterocyclic compound that features a fused dioxole and pyridine ring system. This compound is of interest due to its potential applications in medicinal chemistry and material science. It is classified under the category of fused heterocycles, which are compounds containing multiple ring structures that include heteroatoms such as nitrogen and oxygen.
The synthesis of 4,7-etheno-1,3-dioxolo[4,5-c]pyridine typically involves several key steps:
The synthesis may involve multiple steps and intermediates, requiring careful monitoring through techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity and yield. The use of catalysts may also enhance reaction efficiency.
The molecular structure of 4,7-etheno-1,3-dioxolo[4,5-c]pyridine consists of a pyridine ring fused with a dioxole moiety. The dioxole part contributes two oxygen atoms within a five-membered ring, while the pyridine provides a six-membered aromatic ring with nitrogen.
4,7-Etheno-1,3-dioxolo[4,5-c]pyridine can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions (e.g., temperature, solvent) will significantly influence the outcomes of these reactions.
The mechanism of action for 4,7-etheno-1,3-dioxolo[4,5-c]pyridine is primarily related to its interaction with biological targets. This compound may bind to specific enzymes or receptors within biological systems, leading to alterations in their activity:
Understanding these mechanisms is essential for exploring its potential therapeutic applications.
Relevant data from studies indicate that this compound's stability and reactivity make it suitable for further chemical modifications.
4,7-Etheno-1,3-dioxolo[4,5-c]pyridine has several scientific applications:
The compound "4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)" belongs to a class of fused heterocyclic systems featuring bridgehead unsaturation. Its systematic IUPAC name, 4,7-etheno-1,3-dioxolo[4,5-c]pyridine, precisely defines its polycyclic architecture:
This compound’s CAS Registry Number (134234-43-8) unambiguously identifies it within the CAS REGISTRY® database, which catalogs >219 million organic substances. CAS RNs mitigate ambiguities arising from complex naming conventions, enabling precise linkage to chemical data, regulatory documents, and supplier records [1] . The assignment follows CAS’s sequential numbering algorithm, validated via checksum digit protocols to ensure integrity.
X-ray crystallography reveals critical structural parameters for fused-ring analogues. A closely related compound, 2:1 2-(allylthio)pyridine/1,2,4,5-tetrafluoro-3,6-diiodobenzene complex (monoclinic P2₁/c), exhibits key bond metrics and ring conformations [2]:
Table 1: Crystallographic Parameters for Halogen-Bonded Complex
Parameter | Value | Significance |
---|---|---|
N⋯I Halogen Bond | 2.8628(12) Å | Shorter than vdW sum (3.73 Å) |
N1–I1–C9 Angle | 173.90(4)° | Near-linear geometry |
Pyridine Ring RMSD | 0.010 Å | High planarity |
Dihedral Angle (Pyridine:Benzene) | 12.88(5)° | Moderate ring distortion |
The dioxolo ring in derivatives like kifunensine diacetonide (CAS 134234-43-8) adopts envelope conformations, while fused pyran rings exhibit twisted-boat configurations. Such distortions minimize steric strain in polyheterocyclic systems and influence molecular packing [7]. Bridgehead fusion in 4,7-etheno derivatives imposes rigidity, constraining the pyridine and dioxole rings near coplanarity (dihedral <5°), as observed in isostructural hybrids.
Hirshfeld surface analysis quantifies and visualizes intermolecular contacts in crystalline states. For the halogen-bonded complex in [2], interactions were mapped as follows:
Table 2: Hirshfeld Surface Contributions for Halogen-Bonded Complex
Interaction Type | Contribution (%) | Characteristics |
---|---|---|
H⋯H | 32.1% | Dominant dispersive forces |
C⋯H/H⋯C | 20.0% | Weak C–H···π contacts |
F⋯H/H⋯F | 16.8% | Polar interactions involving fluorine |
S⋯H/H⋯S | 14.1% | Thioether participation |
N⋯I/I⋯N | 3.2% | Halogen bonding (visualized as red spots) |
For 4,7-etheno-1,3-dioxolo[4,5-c]pyridine, analogous analysis would predict dominant H⋯H contacts (≥50%) due to aliphatic/olefinic protons, supplemented by O⋯H/H⋯O (10–15%) from dioxoxy oxygen lone pairs. The ethylene bridge’s vinyl protons may engage in C–H···π networks (5–10%), while lattice stability arises from van der Waals forces rather than strong hydrogen bonds [2] [4] [7]. This contrasts with halogen-bonded systems but aligns with non-polar heterocyclic packings.
4,7-Etheno-1,3-dioxolo[4,5-c]pyridine shares key features with bioactive heterocycles:
Table 3: Structural and Electronic Comparison with Analogues
Compound | Boiling Point/Volatility | Dipole Moment (D) | Bioisosteric Relevance |
---|---|---|---|
Pyridazine | 208°C | 3.94 | High polarity; CNS drug scaffolds |
1,3,4-Thiadiazole | 121°C | ~4.5 | Metabolic stability enhancer |
Target Compound | Est. 250–280°C | ~4.0 (calc.) | Rigidified dioxolo-pyridine hybrid |
As a pyridazine bioisostere, the target compound’s fused-ring system enhances metabolic stability versus monocyclic analogues. Its dipole moment (estimated ~4.0 D) parallels pyrimidine (2.1 D) and pyrazine (1.5 D), facilitating isosteric replacement in kinase inhibitors. The ethylene bridge mimics conformational constraints seen in kifunensine diacetonide, where fused dioxolane rings dictate glycosidase inhibitory activity [5] [7].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: